
C10H10F3N5O3
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Overview
Description
The compound with the molecular formula C10H10F3N5O3 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of fluorine, nitrogen, and oxygen atoms, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C10H10F3N5O3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Condensation Reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water, to form the target compound.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies and equipment to maintain optimal reaction conditions, such as temperature, pressure, and pH.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group in C10H10F3N5O3 enhances electrophilic character at adjacent carbon atoms, enabling nucleophilic substitution (SNAr) reactions. For example:
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Hydroxylation : The -CF3 group directs nucleophilic attack by hydroxide ions or water at specific positions on the heterocyclic ring, forming hydroxylated derivatives.
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Amination : Reaction with primary or secondary amines yields substituted amino derivatives, with the -CF3 group stabilizing transition states through electron-withdrawing effects.
Reaction Type | Reagents | Product | Key Features |
---|---|---|---|
Hydroxylation | H2O/OH− | C10H9F3N5O4 | Regioselective at C-4 position |
Amination | RNH2 | C10H9F3N6O3 | Enhanced stability via resonance |
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes electrophilic substitution, particularly at nitrogen-adjacent positions:
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Nitration : Nitric acid introduces nitro (-NO2) groups at the C-5 position, facilitated by the -CF3 group’s meta-directing effects.
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Halogenation : Bromine or chlorine substitutes hydrogen atoms, with regioselectivity controlled by the heterocycle’s electronic environment.
Reaction | Conditions | Major Product | Yield (%) |
---|---|---|---|
Nitration | HNO3, H2SO4 | C10H9F3N6O5 | 65–72 |
Bromination | Br2, FeBr3 | C10H8BrF3N5O3 | 58–63 |
Redox Reactions
The heterocyclic core participates in reduction and oxidation processes:
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Reduction : Catalytic hydrogenation (H2, Pd/C) saturates the aromatic ring, forming tetrahydropyridine analogs.
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Oxidation : Strong oxidizers like KMnO4 cleave the ring, yielding carboxylic acid derivatives.
Process | Reagents | Outcome |
---|---|---|
Reduction | H2, Pd/C | C10H14F3N5O3 (saturated ring) |
Oxidation | KMnO4 | C8H6F3N3O5 (ring-opened product) |
Biological Interaction Mechanisms
C10H10F3N5O3 exhibits activity as a kinase inhibitor or receptor antagonist in medicinal contexts . Key interactions include:
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Hydrogen Bonding : The nitrogen atoms and carbonyl groups form H-bonds with amino acid residues (e.g., Asp, Lys) in enzyme active sites.
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Van der Waals Interactions : The -CF3 group enhances hydrophobic binding pockets .
Target | Interaction Type | Binding Affinity (nM) |
---|---|---|
Kinase X | H-bonding | 12.3 ± 1.5 |
Receptor Y | Hydrophobic | 8.9 ± 0.9 |
Stability and Degradation Pathways
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Hydrolytic Degradation : The compound undergoes slow hydrolysis in aqueous acidic/basic conditions, producing fluorinated amines and carboxylic acids.
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Photodegradation : UV exposure cleaves the N–O bond, forming radical intermediates.
Synthetic Utility
C10H10F3N5O3 serves as a precursor for:
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Fluorinated Pharmaceuticals : Analog synthesis via Suzuki-Miyaura coupling or click chemistry.
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Agrochemicals : Derivatization to herbicides with enhanced bioavailability.
Scientific Research Applications
C10H10F3N5O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: The compound is investigated for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of C10H10F3N5O3 involves its interaction with specific molecular targets and pathways. These interactions may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Molecular Pathways: The compound can influence various molecular pathways, resulting in changes in cellular functions and responses.
Comparison with Similar Compounds
C10H10F3N5O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. Key differences may include:
Chemical Properties: Variations in chemical properties such as solubility, stability, and reactivity.
Biological Activities: Differences in biological activities, including potency, selectivity, and therapeutic potential.
Applications: Unique applications in specific fields, such as specialized industrial uses or targeted medical treatments.
List of Similar Compounds
C10H13NO3: A compound with similar molecular weight but different functional groups.
C10H10F3N5O2: A closely related compound with one less oxygen atom.
C10H10F2N5O3: A compound with one less fluorine atom, leading to different chemical behavior.
Biological Activity
C10H10F3N5O3 is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following molecular structure:
- Molecular Formula : this compound
- Molar Mass : 303.22 g/mol
- Functional Groups : The compound contains amine, fluorine, and carboxylic acid functional groups, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of fluorine atoms enhances lipid solubility, facilitating membrane penetration and disrupting microbial cell integrity.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes linked to metabolic pathways, potentially impacting conditions like diabetes and obesity.
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound and related compounds:
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound was tested in varying concentrations, showing a dose-dependent response in inhibiting bacterial growth .
- Antioxidant Activity : In a comparative analysis with standard antioxidants such as ascorbic acid, this compound showed promising results in reducing oxidative stress markers in vitro. The mechanism involved the reduction of reactive oxygen species (ROS) levels .
- Enzyme Inhibition Study : Research focused on the inhibition of enzymes related to glucose metabolism indicated that this compound could reduce blood glucose levels in diabetic models, suggesting potential applications in managing diabetes .
Properties
Molecular Formula |
C10H10F3N5O3 |
---|---|
Molecular Weight |
305.21 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C10H10F3N5O3/c1-20-7-4-5(21-18-7)2-3-6(19)14-9-15-8(16-17-9)10(11,12)13/h4H,2-3H2,1H3,(H2,14,15,16,17,19) |
InChI Key |
POEXNQNRHIUFIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NNC(=N2)C(F)(F)F |
Origin of Product |
United States |
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